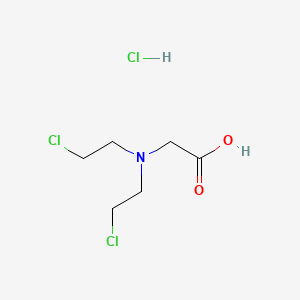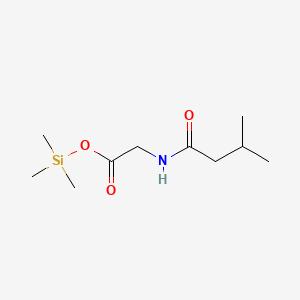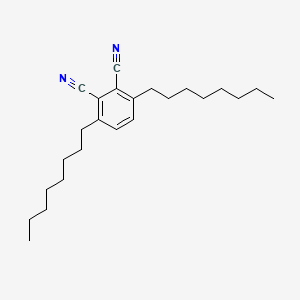
2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the imidazol-4-one family This compound is characterized by its five-membered ring structure containing two non-adjacent nitrogen atoms and a carbonyl group The presence of a decyl chain at the 1-position and an amino group at the 2-position further distinguishes it from other imidazol-4-ones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one typically involves the condensation of a decyl-substituted ketone with an amidine under basic conditions. One common method involves the use of molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes to form the imidazol-4-one ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazol-4-one derivatives with different substitution patterns.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of imidazolidin-4-ones.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazol-4-ones.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenated compounds or alkylating agents are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazol-4-ones, imidazolidin-4-ones, and other heterocyclic derivatives.
Scientific Research Applications
2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural products.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the decyl chain and amino group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one
- 2-Amino-1-ethyl-1,5-dihydro-4H-imidazol-4-one
- 2-Amino-3-methyl-4H-imidazol-5-one
Comparison: 2-Amino-1-decyl-1,5-dihydro-4H-imidazol-4-one is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This distinguishes it from other imidazol-4-ones with shorter alkyl chains or different substituents, making it suitable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
94087-68-0 |
|---|---|
Molecular Formula |
C13H25N3O |
Molecular Weight |
239.36 g/mol |
IUPAC Name |
1-decyl-2-iminoimidazolidin-4-one |
InChI |
InChI=1S/C13H25N3O/c1-2-3-4-5-6-7-8-9-10-16-11-12(17)15-13(16)14/h2-11H2,1H3,(H2,14,15,17) |
InChI Key |
XBIXIXVLXVOCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CC(=O)NC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)









![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)


